Cas no 2138085-50-2 (3-bromo-2-cyclobutyl-6-methylimidazo1,2-apyridine)

3-ブロモ-2-シクロブチル-6-メチルイミダゾ[1,2-a]ピリジンは、複素環式化合物の一種であり、有機合成化学や医薬品開発において重要な中間体として利用されています。この化合物は、ブロモ基とシクロブチル基、メチル基が結合した特異な構造を持ち、高い反応性と多様な修飾可能性を備えています。特に、医薬品候補化合物の骨格構築や機能性材料の合成に有用です。その分子構造は標的タンパク質との特異的相互作用を可能にし、生物活性化合物の開発において優れた基盤を提供します。また、安定性に優れ、各種反応条件への適応性も高いため、研究用途に適しています。

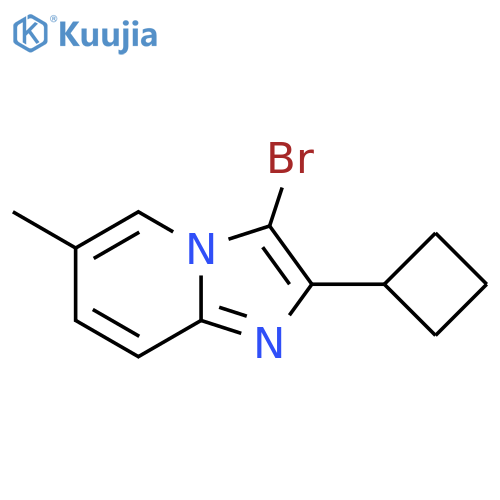

2138085-50-2 structure

商品名:3-bromo-2-cyclobutyl-6-methylimidazo1,2-apyridine

3-bromo-2-cyclobutyl-6-methylimidazo1,2-apyridine 化学的及び物理的性質

名前と識別子

-

- 3-bromo-2-cyclobutyl-6-methylimidazo1,2-apyridine

- 2138085-50-2

- 3-bromo-2-cyclobutyl-6-methylimidazo[1,2-a]pyridine

- EN300-1197218

-

- インチ: 1S/C12H13BrN2/c1-8-5-6-10-14-11(9-3-2-4-9)12(13)15(10)7-8/h5-7,9H,2-4H2,1H3

- InChIKey: VOEPEZZRUDGFBT-UHFFFAOYSA-N

- ほほえんだ: BrC1=C(C2CCC2)N=C2C=CC(C)=CN12

計算された属性

- せいみつぶんしりょう: 264.02621g/mol

- どういたいしつりょう: 264.02621g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 15

- 回転可能化学結合数: 1

- 複雑さ: 242

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.3

- トポロジー分子極性表面積: 17.3Ų

3-bromo-2-cyclobutyl-6-methylimidazo1,2-apyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1197218-2500mg |

3-bromo-2-cyclobutyl-6-methylimidazo[1,2-a]pyridine |

2138085-50-2 | 2500mg |

$2379.0 | 2023-10-03 | ||

| Enamine | EN300-1197218-100mg |

3-bromo-2-cyclobutyl-6-methylimidazo[1,2-a]pyridine |

2138085-50-2 | 100mg |

$1068.0 | 2023-10-03 | ||

| Enamine | EN300-1197218-0.5g |

3-bromo-2-cyclobutyl-6-methylimidazo[1,2-a]pyridine |

2138085-50-2 | 0.5g |

$1165.0 | 2023-05-24 | ||

| Enamine | EN300-1197218-0.05g |

3-bromo-2-cyclobutyl-6-methylimidazo[1,2-a]pyridine |

2138085-50-2 | 0.05g |

$1020.0 | 2023-05-24 | ||

| Enamine | EN300-1197218-0.1g |

3-bromo-2-cyclobutyl-6-methylimidazo[1,2-a]pyridine |

2138085-50-2 | 0.1g |

$1068.0 | 2023-05-24 | ||

| Enamine | EN300-1197218-10.0g |

3-bromo-2-cyclobutyl-6-methylimidazo[1,2-a]pyridine |

2138085-50-2 | 10g |

$5221.0 | 2023-05-24 | ||

| Enamine | EN300-1197218-1.0g |

3-bromo-2-cyclobutyl-6-methylimidazo[1,2-a]pyridine |

2138085-50-2 | 1g |

$1214.0 | 2023-05-24 | ||

| Enamine | EN300-1197218-0.25g |

3-bromo-2-cyclobutyl-6-methylimidazo[1,2-a]pyridine |

2138085-50-2 | 0.25g |

$1117.0 | 2023-05-24 | ||

| Enamine | EN300-1197218-50mg |

3-bromo-2-cyclobutyl-6-methylimidazo[1,2-a]pyridine |

2138085-50-2 | 50mg |

$1020.0 | 2023-10-03 | ||

| Enamine | EN300-1197218-10000mg |

3-bromo-2-cyclobutyl-6-methylimidazo[1,2-a]pyridine |

2138085-50-2 | 10000mg |

$5221.0 | 2023-10-03 |

3-bromo-2-cyclobutyl-6-methylimidazo1,2-apyridine 関連文献

-

Zhong'an Li,Tenglin Ye,Sun Tang,Can Wang,Dongge Ma,Zhen Li J. Mater. Chem. C, 2015,3, 2016-2023

-

Arvind K. Gupta,Alexander Steiner,Ramamoorthy Boomishankar Dalton Trans., 2012,41, 9753-9759

-

Paula Alvarez-Bercedo,Andrew D. Bond,Robert Haigh,Alexander D. Hopkins,Gavin T. Lawson,Mary McPartlin,David Moncrieff,Marta E. Gonzalez Mosquera,Jeremy M. Rawson,Anthony D. Woods,Dominic S. Wright Chem. Commun., 2003, 1288-1289

-

Makoto Tadokoro,Chihiro Iida,Yuriko Shimazaki,Kyosuke Isoda,You Suzuki,Tomoaki Sugaya,Yoshihide Kumagai,Motohiro Mizuno RSC Adv., 2012,2, 12101-12104

-

5. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488

2138085-50-2 (3-bromo-2-cyclobutyl-6-methylimidazo1,2-apyridine) 関連製品

- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)

- 133059-44-6(4-Bromo-3-fluorobenzonitrile)

- 1704422-96-7(3-(thiolan-3-yl)prop-2-en-1-amine)

- 266346-59-2(9H-Fluorene, 9-(dimethylsilyl)-)

- 2172437-99-7(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}oxy)acetic acid)

- 307-59-5(perfluorododecane)

- 1788845-53-3(1,6-Dihydro-1-methyl-6-oxo-N-[1-(2-pyridinyl)-3-pyrrolidinyl]-3-pyridazinecarboxamide)

- 1207625-64-6([cis-4-methoxycyclohexyl]methanol)

- 1261687-24-4((5-Chloro-3'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid)

- 1481342-96-4(3-amino-1-(pyridin-4-yl)propan-1-one)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量